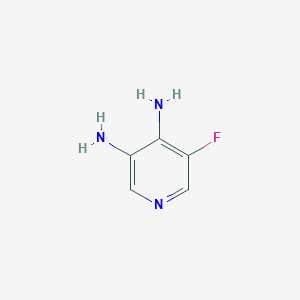

5-Fluoropyridine-3,4-diamine

Description

5-Fluoropyridine-3,4-diamine (CAS: 1232432-17-5) is a fluorinated pyridine derivative with amino groups at the 3- and 4-positions. Its molecular formula is C₅H₆FN₃, and it has a molecular weight of 127.12 g/mol . It is listed with 98% purity in commercial catalogs, though production status is marked as "discontinued" as of 2025 .

Properties

CAS No. |

1232432-17-5 |

|---|---|

Molecular Formula |

C5H6FN3 |

Molecular Weight |

127.12 g/mol |

IUPAC Name |

5-fluoropyridine-3,4-diamine |

InChI |

InChI=1S/C5H6FN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9) |

InChI Key |

YJYSBVMCRWXDFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)F)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Reactivity and Bioactivity :

- Fluorine in this compound enhances electronegativity and metabolic stability compared to its chloro analog, which has higher lipophilicity due to chlorine’s larger atomic radius .

- The trifluoromethyl group in 5-(Trifluoromethyl)pyridine-2,3-diamine introduces significant steric hindrance and electron-withdrawing properties, which may reduce nucleophilic substitution rates compared to the fluoro derivative .

Structural Isomerism and DNA Intercalation: Bicyclic analogs like 6-methylpyrido[2,3-f]pyrimidine-2,4-diamine (IC5) exhibit planar structures conducive to DNA intercalation, a property critical for antitumor activity.

Preparation Methods

Nitration of Fluoropyridine Precursors

A common precursor, 3-fluoro-4-methylpyridine, undergoes nitration using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. The reaction produces 3-fluoro-4-nitropyridine with regioselective nitro group placement.

Key Conditions :

Reduction to Amines

The nitro group is reduced using sodium dithionite (Na₂S₂O₄) in aqueous ethanol under reflux. Alternative reducing agents include hydrogen gas with palladium on carbon (Pd/C).

Optimized Protocol :

| Parameter | Value |

|---|---|

| Reducing Agent | Na₂S₂O₄ (2.5 equiv) |

| Solvent | Ethanol/H₂O (3:1) |

| Temperature | 80°C, 6 hours |

| Yield | 88–92% |

Mechanistic Insight :

The reduction proceeds via a radical intermediate, with Na₂S₂O₄ donating electrons to convert nitro to amine groups.

Halogen Exchange Fluorination

| Substrate | Reagent System | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3,4-Dichloropyridine | KF, 18-crown-6, DMF | 150°C | 12 | 78 |

| 3-Bromo-4-chloropyridine | CsF, DMSO | 120°C | 8 | 85 |

Challenges :

-

Competing side reactions (e.g., dehalogenation) reduce yields.

Palladium-catalyzed amination enables direct introduction of amine groups to fluoropyridine scaffolds.

Protocol Details

3-Fluoro-4-bromopyridine reacts with ammonia (NH₃) using Pd(OAc)₂/Xantphos as the catalyst system in toluene at 110°C.

Optimized Conditions :

| Component | Quantity |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Base | Cs₂CO₃ (2.5 equiv) |

| Solvent | Toluene |

| Yield | 72–75% |

Side Reactions :

-

Homocoupling of aryl halides occurs if ligand ratios are suboptimal.

Hydrolysis of Cyano Groups

Nitrile functionalities can be hydrolyzed to amines under acidic or basic conditions.

Two-Step Hydrolysis

-

Nitrile to Amide : 3-Fluoro-4-cyanopyridine is treated with H₂SO₄ (95%) at 75°C for 1 hour, yielding 3-fluoro-4-carbamoylpyridine.

-

Amide to Amine : Hydrolysis with HCl (6M) at 100°C converts the amide to the primary amine.

Data Table :

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| 1 | H₂SO₄ (95%) | 75°C, 1 hour | 90 |

| 2 | HCl (6M) | 100°C, 4 hours | 82 |

Limitations :

-

Acidic conditions may degrade sensitive substrates.

-

Requires rigorous temperature control to prevent decarbonylation.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Nitration/Reduction | High regioselectivity | Multi-step, moderate yields | 75–92 |

| Halogen Exchange | Scalable, one-step | Harsh conditions | 78–85 |

| Catalytic Amination | Direct amine introduction | Expensive catalysts | 70–75 |

| Hydrolysis | Simple reagents | Acid-sensitive substrates | 82–90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.